(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
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Overview
Description
- “(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid” is a complex organic compound with a fused quinoline ring system. It contains an ethyl group, a ketone (oxo) functional group, and an acetic acid moiety.
- Quinoline derivatives are significant due to their diverse biological activities, making them valuable in drug research and development .
Preparation Methods
- The synthetic routes for this compound involve the Biginelli reaction, which is a multicomponent reaction. It typically includes the condensation of ethyl acetoacetate, benzaldehyde, and urea .
- Industrial production methods may vary, but the key steps involve cyclization and functionalization of the quinoline ring.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acid catalysts (e.g., methanesulfonic acid), nucleophiles (e.g., hydrazine), and base-promoted reactions.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, it serves as a building block for more complex molecules.
- In biology, it may exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
- In medicine, derivatives could be potential drug candidates.
- In industry, it may find applications in pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, such as 4-hydroxy-2-quinolones and pyranoquinolines .
- Uniqueness lies in its specific substitution pattern and functional groups.
Remember that this compound’s properties and applications are still an active area of research, and scientists continue to explore its potential
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-14-11-5-4-10(18-8-13(16)17)7-9(11)3-6-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,17) |
InChI Key |
SWERWWIXMCARGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O |
Origin of Product |
United States |
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